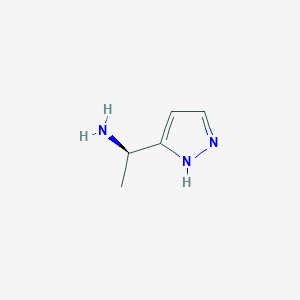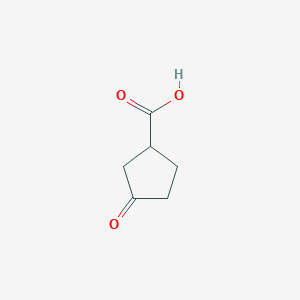
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid
Übersicht
Beschreibung
The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has a carbonyl group attached to the fluorene through a methoxy linkage, an amino group, and a cyanopropanoic acid group. The presence of the (S)- prefix indicates that it is a chiral molecule, meaning it cannot be superimposed on its mirror image.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the functionalization of fluorene to introduce the methoxy carbonyl group. The amino group could be introduced through a substitution reaction, and the cyanopropanoic acid group could be added through a condensation reaction. However, without specific literature or experimental data, this is purely speculative.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic aromatic system. The fluorene moiety is likely to be planar due to the conjugated pi system, while the other groups could have various conformations depending on the specific stereochemistry.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The carbonyl group could undergo reactions such as nucleophilic addition or reduction, the amino group could participate in acid-base reactions or act as a nucleophile, and the cyanopropanoic acid group could undergo decarboxylation or other reactions typical of carboxylic acids.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. It’s likely to be a solid at room temperature due to the presence of the polycyclic aromatic system. The presence of polar functional groups could make it somewhat soluble in polar solvents, while the aromatic system could allow it to dissolve in nonpolar solvents.Wissenschaftliche Forschungsanwendungen
- Peptide Synthesis
- Summary of Application : Fmoc amino acids are widely used in the field of peptide synthesis . They are used as building blocks in the creation of complex peptide chains.
- Methods of Application : The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
- Results or Outcomes : The resulting Fmoc amino acid azides are isolated as crystalline solids, and they are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations. They are useful as coupling agents in peptide synthesis .
-
Synthesis of Other Amino Acids
- Summary of Application : Compounds similar to “(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid” are used in the synthesis of other amino acids .
- Methods of Application : The synthesis starts from the corresponding protected amino acid .
- Results or Outcomes : The resulting amino acids are used in various applications, including peptide synthesis .
-
Synthesis of Azides
- Summary of Application : Fmoc amino acid azides, which are related to the compound you mentioned, are synthesized starting from the corresponding protected amino acid .
- Methods of Application : The synthesis involves the use of sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
- Results or Outcomes : The resulting Fmoc amino acid azides are isolated as crystalline solids, and they are stable at room temperature .
-
Synthesis of 2-Ethyl-2- { [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- Summary of Application : Compounds similar to “(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid” are used in the synthesis of other amino acids .
- Methods of Application : The synthesis starts from the corresponding protected amino acid .
- Results or Outcomes : The resulting amino acids are used in various applications, including peptide synthesis .
-
Synthesis of (S)-3- ( ( ( (9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4- (o-tolyl)butanoic acid
- Summary of Application : Fmoc amino acid azides, which are related to the compound you mentioned, are synthesized starting from the corresponding protected amino acid .
- Methods of Application : The synthesis involves the use of sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
- Results or Outcomes : The resulting Fmoc amino acid azides are isolated as crystalline solids, and they are stable at room temperature .
Safety And Hazards
Without specific data, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions to avoid exposure and potential harm.
Zukünftige Richtungen
The potential applications of this compound would depend on its properties and reactivity. It could be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry, depending on its specific characteristics.
Eigenschaften
IUPAC Name |
(2S)-3-cyano-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9,11H2,(H,21,24)(H,22,23)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSOTHAUCCEZLI-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561247 | |
| Record name | (2S)-3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid | |
CAS RN |
127273-06-7 | |
| Record name | (2S)-3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



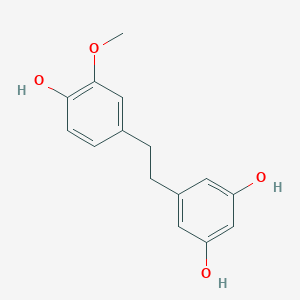

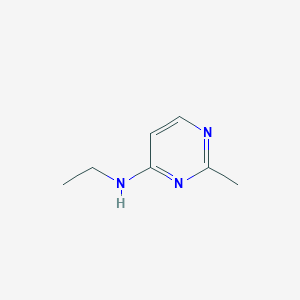
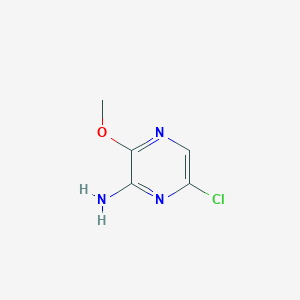
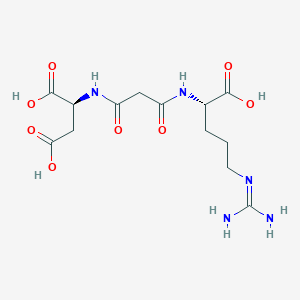


![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B171367.png)
![2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile](/img/structure/B171379.png)
